molecular formula C17H14N2OS B12017280 3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-86-5

3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12017280
CAS No.: 618098-86-5
M. Wt: 294.4 g/mol
InChI Key: KTHOMCBLLKUVDD-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 4-(methylthio)phenyl group The carbaldehyde functional group is attached to the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution reactions: The phenyl and 4-(methylthio)phenyl groups are introduced through substitution reactions.

    Formylation: The carbaldehyde group is introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The phenyl and 4-(methylthio)phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the substituent groups play a crucial role in binding to these targets, modulating their activity. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at the fifth position.

    3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.

Uniqueness

3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methylthio group and the carbaldehyde group at specific positions on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and material science.

Properties

CAS No.

618098-86-5

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H14N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

KTHOMCBLLKUVDD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Origin of Product

United States

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